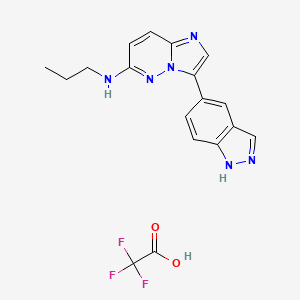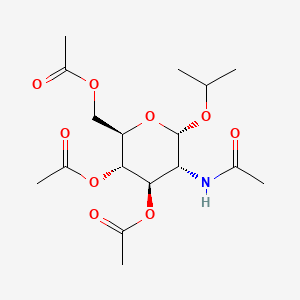
Cl-amidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5-(2-Chloroethanimidamido)-2-(phenylformamido)pentanamide trifluoroacetic acid salt, also known as (2S)-5-(2-Chloroethanimidamido)-2-(phenylformamido)pentanamide trifluoroacetic acid salt, is a useful research compound. Its molecular formula is C16H20ClF3N4O4 and its molecular weight is 424.80 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-5-(2-Chloroethanimidamido)-2-(phenylformamido)pentanamide trifluoroacetic acid salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-5-(2-Chloroethanimidamido)-2-(phenylformamido)pentanamide trifluoroacetic acid salt including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement du cancer
Le Cl-amidine a montré un potentiel en tant qu'agent anticancéreux, en particulier dans le traitement du cancer du poumon non à petites cellules. Il agit comme un inhibiteur de PAD, supprimant l'activité de PAD et démontrant des activités anti-prolifératives en raison de ses effets cytotoxiques sur diverses lignées cellulaires cancéreuses .
Maladies inflammatoires
Le composé a été utilisé dans des modèles expérimentaux pour des maladies comme la polyarthrite rhumatoïde et la rectocolite hémorragique, réduisant la gravité de ces affections .
Prévention du cancer colorectal
Le this compound a été développé comme un nouvel inhibiteur de petites molécules de PAD pour traiter la rectocolite hémorragique (RCU) et prévenir le cancer colorectal (CCR). Il inhibe irréversiblement les PAD par modification covalente et ne présente aucune toxicité in vitro et in vivo .
Invasion cancéreuse et modulation des vésicules extracellulaires
Des études ont révélé le rôle des isozymes PAD2 et PAD3 dans l'invasion cancéreuse et la modulation des signatures des vésicules extracellulaires lorsqu'elles sont inhibées par le this compound et d'autres inhibiteurs spécifiques aux isozymes .
Effets anti-cancéreux via la libération contrôlée
Les microsphères encapsulées de this compound ont été évaluées pour l'inhibition de l'expression du facteur de croissance endothélial vasculaire (VEGF) dans les lignées cellulaires du cancer du sein, montrant un potentiel lorsqu'elles sont utilisées en association avec des médicaments anti-prolifératifs comme la rapamycine .
Stratégies thérapeutiques dans les maladies inflammatoires
Le this compound a des effets bénéfiques qui en font un composé intéressant pour les stratégies thérapeutiques ciblant les PAD. Il a été constaté qu'il inhibait la génération d'oxyde nitrique dans les cellules dendritiques en maturation activées par le lipopolysaccharide (LPS), ce qui est important pour le traitement des maladies inflammatoires .
Mécanisme D'action
Target of Action
Cl-amidine is a potent inhibitor of peptidylarginine deiminases (PADs), a group of calcium-dependent enzymes . The primary targets of this compound are PAD1, PAD3, and PAD4, with IC50 values of 0.8 μM, 6.2 μM, and 5.9 μM respectively . PADs play a crucial role in a variety of human tissues and are involved in numerous pathologies, including autoimmune and neurodegenerative diseases, as well as cancer .
Mode of Action
This compound irreversibly inhibits PADs by covalent modification of Cys645 at the active site of the PAD enzyme . This inhibition prevents the conversion of arginine residues on proteins to citrulline, a process known as citrullination . This post-translational modification significantly alters the properties of a protein, affecting its conformation, localization, and stability .
Biochemical Pathways
The inhibition of PADs by this compound affects multiple biochemical pathways. Citrullination, catalyzed by PADs, plays a significant role in regulating cellular metabolism and gene expression . By inhibiting this process, this compound can affect a multitude of pathways and modulate the chromatin status . For instance, this compound has been shown to reduce the citrullination of p300 by PAD4 .
Pharmacokinetics
There was a burst release of 50% this compound in the first 24 hours and a zero-order release from that point up to 16 days, at which time point 93% of the drug had been released .
Result of Action
This compound has been associated with anti-cancer effects . It induces apoptosis in cancer cells and has been shown to reduce the expression of vascular endothelial growth factor (VEGF) in the mammalian breast cancer cell line SK-BR-3 . Furthermore, this compound can reduce the severity of arthritis by reducing the production of autoantibodies against citrullinated epitopes in a mouse model of collagen-induced arthritis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the use of Poly(3-hydroxybutyrate) microspheres for delivery can affect the bioavailability and efficacy of this compound . Furthermore, the presence of calcium is crucial for the activity of PADs, and thus, the effectiveness of this compound as an inhibitor .
Analyse Biochimique
Biochemical Properties
Cl-amidine plays a role in biochemical reactions by inhibiting PADs . PADs catalyze the post-translational hydrolysis of arginine residues to form citrulline . This compound irreversibly inhibits PADs by covalent modification of Cys645 at the active site of the PAD enzyme . This inhibition of PADs can suppress PAD activity and reduce the severity of developing clinical pictures in animal experimental models such as rheumatoid arthritis and ulcerative colitis .
Cellular Effects
This compound has been shown to have various effects on cells. For instance, it has been reported to have anti-proliferative activities due to its cytotoxic effects on various cancer cell lines . In addition, this compound has been found to inhibit nitric oxide (NO) generation in a time- and dose-dependent manner in maturing dendritic cells activated by lipopolysaccharide (LPS) . This suppression of NO generation was independent of changes in NO synthase (NOS) enzyme activity levels but was instead dependent on changes in inducible NO synthase (iNOS) transcription and expression levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PADs. This compound irreversibly inhibits PADs by covalently modifying Cys645 at the active site of the PAD enzyme . This results in the suppression of PAD activity, which in turn can lead to a reduction in the severity of certain diseases . Furthermore, this compound has been found to inhibit the formation of neutrophil extracellular traps .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For example, this compound has been found to inhibit nitric oxide (NO) generation in a time- and dose-dependent manner in maturing dendritic cells activated by lipopolysaccharide (LPS) . Furthermore, this compound has been shown to have anti-proliferative activities due to its cytotoxic effects on various cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, this compound has been shown to ameliorate the disease course, severity, and clinical manifestation in multiple disease models, such as rheumatoid arthritis and ulcerative colitis .
Metabolic Pathways
This compound is involved in the metabolic pathway of PADs. By inhibiting PADs, this compound can affect the post-translational hydrolysis of arginine residues to form citrulline .
Propriétés
IUPAC Name |
N-[(2S)-1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSNMVYWOLUWDD-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CCl)N)C(=O)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[5-Methyl-2-(1-methylethyl)phenoxy]-2,4-pyrimidinediamine](/img/structure/B560296.png)

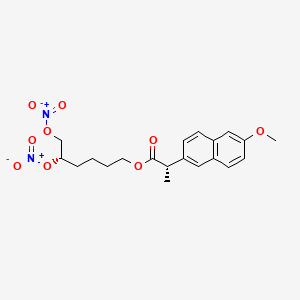
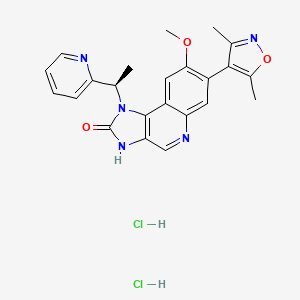
![[2-(Methylamino)-2-oxoethyl] 4-[2-(4-chlorophenyl)ethyl]piperidine-1-carboxylate](/img/structure/B560306.png)
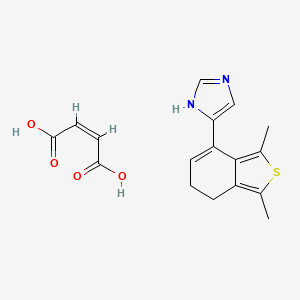
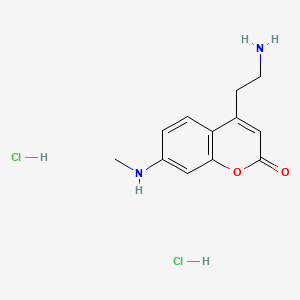
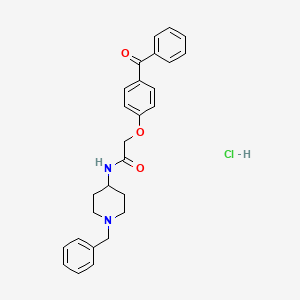
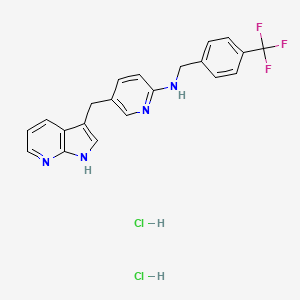

![(2S)-2-amino-6-[2-(3-methyldiazirin-3-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B560315.png)
